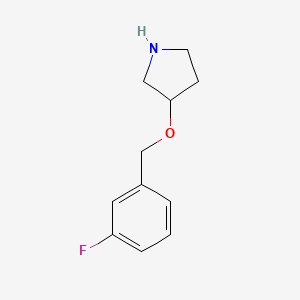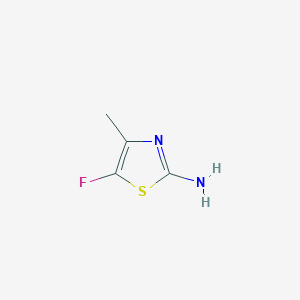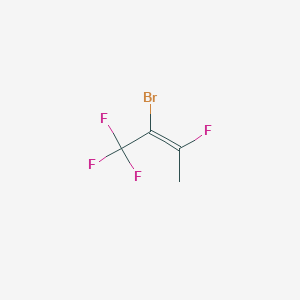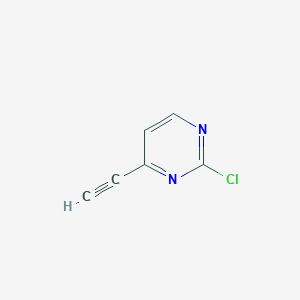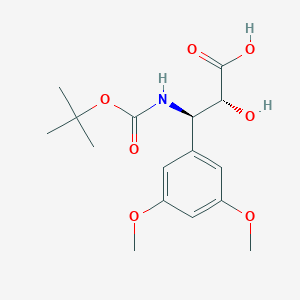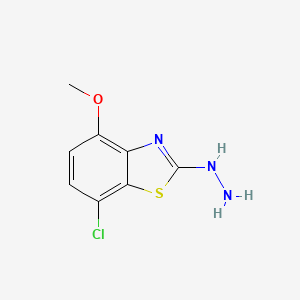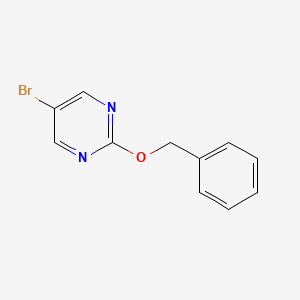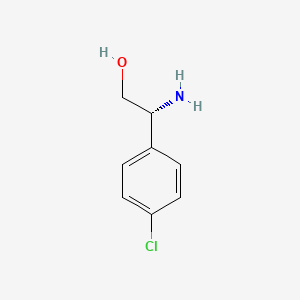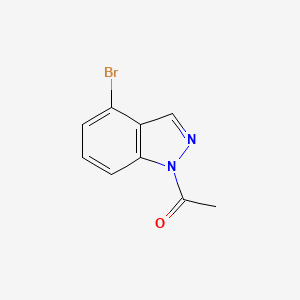
1-acetyl-4-bromo-1H-indazole
Overview
Description
1-acetyl-4-bromo-1H-indazole is a heterocyclic compound . It has a molecular weight of 239.07 . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .
Synthesis Analysis
The synthesis of 1H-indazole involves a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Molecular Structure Analysis
The molecular structure of 1-acetyl-4-bromo-1H-indazole is represented by the formula C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .Physical And Chemical Properties Analysis
1-acetyl-4-bromo-1H-indazole is a white to orange solid . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-acetyl-4-bromo-1H-indazole”, organized into distinct sections for each application:
Anti-inflammatory Applications
“1-acetyl-4-bromo-1H-indazole” derivatives have been identified as potential anti-inflammatory agents. Their ability to inhibit key inflammatory pathways makes them promising candidates for the treatment of various inflammatory diseases .
Anticancer Activity
Research indicates that indazole derivatives, including “1-acetyl-4-bromo-1H-indazole”, may possess anticancer properties. They are being explored for their potential to act as inhibitors against certain cancer cell lines, offering a new avenue for oncological therapeutics .
Neurodegenerative Disorders
Indazole compounds are being studied for their role in neuroprotection and the treatment of neurodegenerative disorders. Their action on specific neural pathways could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .
Antidepressant Effects
The indazole nucleus is also being investigated for its antidepressant effects. Compounds containing this nucleus may influence neurotransmitter systems associated with mood regulation .
Antibacterial Properties
The antibacterial properties of indazole derivatives are another area of interest. These compounds could contribute to the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance .
HIV Protease Inhibition
“1-acetyl-4-bromo-1H-indazole” has been explored as a potential inhibitor of HIV protease, an enzyme critical to the life cycle of HIV. Inhibiting this enzyme could lead to effective treatments for HIV/AIDS .
Mechanism of Action
- One possible target could be protein kinases, given the prevalence of indazoles as kinase inhibitors in drug discovery .
Target of Action
Biochemical Pathways
- Indazoles can impact several pathways, including:
- Regulates cell growth, survival, and metabolism. Involved in cell proliferation and differentiation. Essential for DNA damage response and cell cycle control .
Safety and Hazards
Future Directions
Indazole derivatives have a wide range of pharmacological activities . They have been used in the treatment of various diseases and conditions, including osteoporosis, inflammatory diseases, and neurodegenerative disorders . Future research may focus on developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
properties
IUPAC Name |
1-(4-bromoindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRBDKGAIDUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670227 | |
| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885698-70-4 | |
| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-4-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


